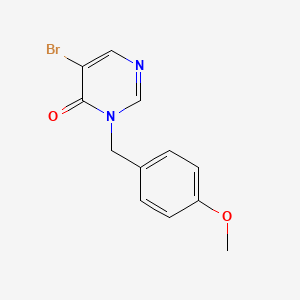
Pentazocine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentazocine hydrochloride is a synthetic opioid analgesic used to treat moderate to severe pain. It is classified as a mixed agonist-antagonist, meaning it can activate certain opioid receptors while blocking others . This compound is particularly known for its ability to provide pain relief without the high risk of addiction associated with other opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentazocine hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzomorphan derivatives with various reagents under controlled conditions. One common method includes the alkylation of a benzomorphan intermediate with an appropriate alkyl halide, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high yield and purity, often involving steps like crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pentazocine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert ketones or aldehydes present in the molecule to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
Pentazocine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic organic chemistry.
Biology: Researchers use it to study the effects of opioids on cellular processes and receptor binding.
Medicine: It is extensively studied for its analgesic properties and potential use in pain management protocols.
Industry: The compound is used in the development of new analgesic drugs and formulations
Mechanism of Action
Pentazocine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors, producing analgesia and sedation. Additionally, it has weak antagonist activity at mu opioid receptors, which helps to mitigate the risk of respiratory depression and addiction commonly associated with other opioids .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but higher addiction potential.
Naloxone: An opioid antagonist used to reverse opioid overdoses.
Buprenorphine: A partial agonist at mu opioid receptors, used in pain management and opioid addiction treatment
Uniqueness
Pentazocine hydrochloride is unique in its mixed agonist-antagonist profile, which allows it to provide effective pain relief with a lower risk of addiction and respiratory depression compared to other opioids. This makes it a valuable option in pain management, particularly for patients with a history of substance abuse .
Properties
CAS No. |
22205-05-6 |
|---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H |
InChI Key |
OQGYMIIFOSJQSF-UHFFFAOYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[4-(2-amino-4-thiazolyl)phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B8660363.png)


![L-Valine, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-](/img/structure/B8660401.png)





